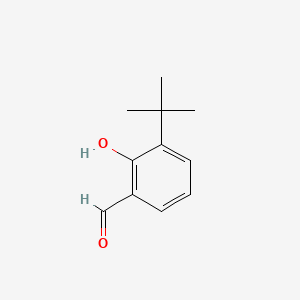

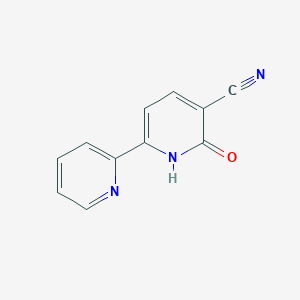

2-Methyl-3-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

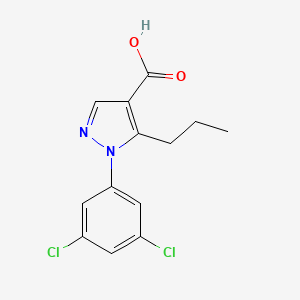

2-Methyl-3-(trifluoromethyl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, which are known for their importance as building blocks in synthetic organic chemistry. These compounds are widely used for the synthesis of natural products and pharmaceutical drugs due to their versatile reactivity and structural diversity.

Synthesis Analysis

The synthesis of trifluoromethylated benzaldehydes can be achieved through various methods. One such method involves a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the direct access to structurally diverse trifluoromethylated naphthoquinones under mild reaction conditions. This represents the first trans-acyltrifluoromethylation of internal alkynes . Another approach for synthesizing labeled benzaldehydes, which could include 2-methyl-3-(trifluoromethyl)benzaldehyde, is via regio-selective formylation. This method provides a simple yet versatile route to functionalized formyl-deuterated, tritiated, and carbon-13 labeled benzaldehydes .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complexed with Lewis acids such as boron trifluoride (BF3). The structure of the benzaldehyde/BF3 adduct has been determined by X-ray crystallography, showing that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde. The B-OC-C fragment lies essentially in a common plane, indicating the electronic nature of the adduct and the activation of the carbonyl component by the Lewis acid .

Chemical Reactions Analysis

Benzaldehyde compounds can undergo various chemical reactions. For instance, the reaction of 1,2-bis(dimethylphenylsilyl)tetrafluoroethane with benzaldehyde in the presence of a promoter can yield trifluorovinylated and tetrafluoroethylenated products selectively . Additionally, the enantioselective addition of diethylzinc to benzaldehyde, mediated by chiral alcohols, has been studied using quantum mechanics/molecular mechanics (QM/MM) methods, demonstrating the ability to predict the enantioselectivity of such reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-methyl-3-(trifluoromethyl)benzaldehyde are not detailed in the provided papers, benzaldehydes, in general, are known for their distinct aromatic scent and are commonly used in flavorings and fragrances. The presence of the trifluoromethyl group in the compound likely affects its reactivity and physical properties, such as boiling point, solubility, and stability, due to the electron-withdrawing nature of the fluorine atoms.

Safety And Hazards

Propiedades

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHTBQRXZCFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395473 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(trifluoromethyl)benzaldehyde | |

CAS RN |

878001-20-8 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

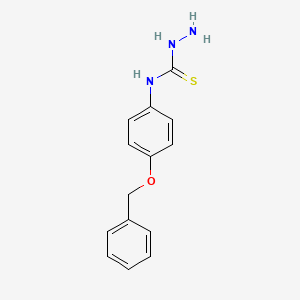

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)

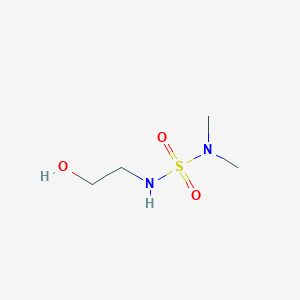

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

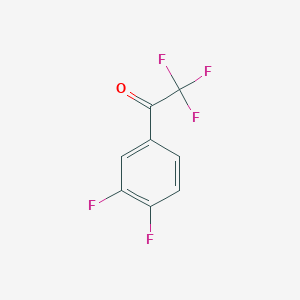

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)